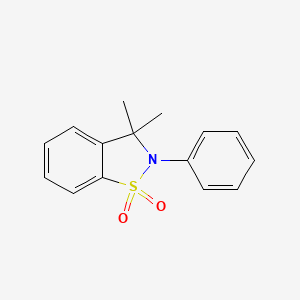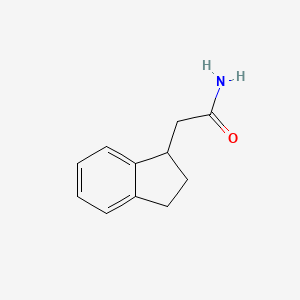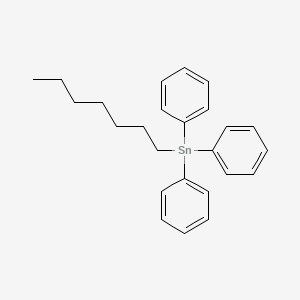![molecular formula C15H29NO2 B14635429 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 55490-54-5](/img/structure/B14635429.png)
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound known for its unique structural properties. It features a spirocyclic framework with multiple methyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane typically involves organic synthesis techniques. One common method includes the reaction of suitable organic compounds with silicon-containing reagents, followed by a series of reaction steps to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are generally more complex and may involve multiple stages of synthesis, purification, and quality control to ensure the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It may be used in studies involving biological pathways and molecular interactions.
Industry: It is used in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,3,8,8,9,10,10-Heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane include:
Uniqueness
What sets this compound apart is its spirocyclic structure and the presence of multiple methyl groups, which confer unique chemical and physical properties.
Propriétés
Numéro CAS |
55490-54-5 |
|---|---|
Formule moléculaire |
C15H29NO2 |
Poids moléculaire |
255.40 g/mol |
Nom IUPAC |
3,3,8,8,9,10,10-heptamethyl-1,5-dioxa-9-azaspiro[5.5]undecane |
InChI |
InChI=1S/C15H29NO2/c1-12(2)10-17-15(18-11-12)8-13(3,4)16(7)14(5,6)9-15/h8-11H2,1-7H3 |
Clé InChI |
ZVQQZMQHTKUXSD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1C)(C)C)OCC(CO2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


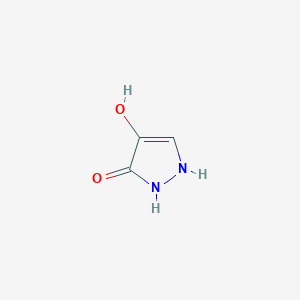

![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
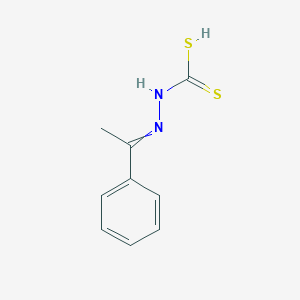
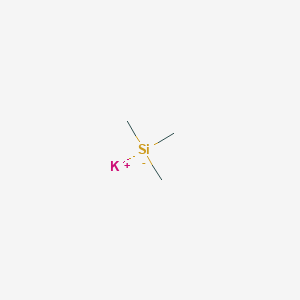
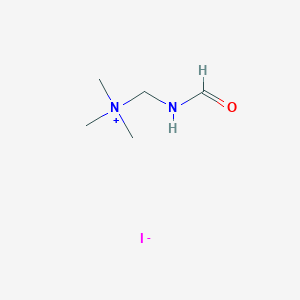
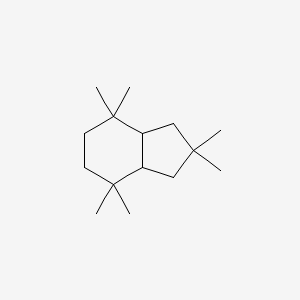
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)


